3-Chloro-1-benzothiophene-2-sulfonyl chloride
Overview
Description
3-Chloro-1-benzothiophene-2-sulfonyl chloride is an organic compound with the molecular formula C8H4Cl2O2S2 and a molecular weight of 267.15 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with a chlorine atom and a sulfonyl chloride group. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-benzothiophene-2-sulfonyl chloride typically involves the chlorination of 1-benzothiophene-2-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants to a specific temperature to facilitate the substitution of the hydrogen atom with a chlorine atom on the benzothiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-benzothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinic Acids and Thiols: Formed from reduction reactions.
Scientific Research Applications
3-Chloro-1-benzothiophene-2-sulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drugs and therapeutic agents due to its ability to form bioactive molecules.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Chloro-1-benzothiophene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiophene-2-sulfonyl chloride: Lacks the chlorine substituent on the benzothiophene ring.
3-Bromo-1-benzothiophene-2-sulfonyl chloride: Contains a bromine atom instead of a chlorine atom.
3-Fluoro-1-benzothiophene-2-sulfonyl chloride: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
3-Chloro-1-benzothiophene-2-sulfonyl chloride is unique due to the presence of the chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles compared to its unsubstituted or differently substituted analogs .
Properties
IUPAC Name |
3-chloro-1-benzothiophene-2-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITUWUFHSOPITQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701250899 | |
Record name | 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128851-99-0 | |
Record name | 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128851-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzo[b]thiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701250899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1-benzothiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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